Oritavancin

概要

説明

オリタバンシンは、重症のグラム陽性菌感染症の治療に使用される半合成グリコペプチド系抗生物質です。メチシリン耐性黄色ブドウ球菌 (MRSA) やバンコマイシン耐性腸球菌 (VRE) に対して特に有効です。 オリタバンシンは、Orbactiv および Kimyrsa という商品名で販売されています 。2014 年に米国 食品医薬品局 (FDA) によって、急性細菌性皮膚および皮膚構造感染症の治療のために最初に承認されました .

準備方法

オリタバンシンは、グリコペプチドコア構造から出発して一連の化学反応によって合成されます。 合成経路には、以下のステップが含まれます :

中間体 1 の形成: グリコペプチドコアは、疎水性 N-4-(4-クロロフェニル)ベンジル置換基を導入することによって修飾されます。

アルデヒド-アミン縮合: 中間体 1 を有機溶媒に溶解し、4'-クロロビフェニル-4-ホルムアルデヒドを加えてアルデヒド-アミン縮合を行います。

C-N 結合の還元: 縮合反応が完了した後、ボロハイドライドを加えて C-N 結合を還元し、中間体 2 を生成します。

化学反応の分析

オリタバンシンは、以下を含むいくつかのタイプの化学反応を起こします :

酸化: オリタバンシンは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: オリタバンシンの還元には、ボロハイドライドなどの還元剤を使用して構造を修飾することが含まれます。

置換: 置換反応には、オリタバンシン分子内の特定の官能基を置換することが含まれます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の用途

オリタバンシンは、以下を含む幅広い科学研究の用途があります :

化学: オリタバンシンは、グリコペプチド系抗生物質とその合成修飾の研究におけるモデル化合物として使用されます。

生物学: 細菌細胞壁合成と抗生物質耐性のメカニズムに関する研究に使用されます。

医学: オリタバンシンは、MRSA や VRE によって引き起こされるものを含む、重症のグラム陽性菌感染症の治療における有効性について広範に研究されています。

産業: 新しい抗生物質製剤や送達システムの開発に使用されます。

科学的研究の応用

Oritavancin has a wide range of scientific research applications, including :

Chemistry: this compound is used as a model compound in the study of glycopeptide antibiotics and their synthetic modifications.

Biology: It is used in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: this compound is extensively studied for its efficacy in treating serious Gram-positive bacterial infections, including those caused by MRSA and VRE.

Industry: It is used in the development of new antibiotic formulations and delivery systems.

作用機序

オリタバンシンは、複数のメカニズムを通じて効果を発揮します :

トランスグリコシル化の阻害: オリタバンシンは、グラム陽性菌の D-アラニル-D-アラニンステム末端に結合し、ペプチドグリカン合成におけるトランスグリコシル化ステップを阻害します。

トランスペプチダーゼの阻害: また、トランスペプチダーゼステップも阻害します。これは、ペプチドグリカン鎖を架橋するために不可欠です。

細胞膜の破壊: オリタバンシン中の疎水性 4'-クロロビフェニルメチル基は、細菌細胞膜と相互作用し、脱分極、透過性、および急速な細胞死を引き起こします。

これらのメカニズムは、バンコマイシン感受性菌とバンコマイシン耐性菌の両方に対する活性を付与し、グラム陽性菌の急速な濃度依存性殺菌効果をもたらします .

類似の化合物との比較

バンコマイシン: 最初のグリコペプチド系抗生物質であり、主に MRSA 感染症の治療に使用されます。オリタバンシンは、より広いスペクトルを持ち、薬物動態特性が優れています。

テラバンシン: バンコマイシンの半合成誘導体であり、作用機序は似ていますが、薬物動態プロファイルは異なります。

ダルババンシン: もう 1 つの半合成グリコペプチドであり、バンコマイシンと比較して半減期が長いため、投与回数を減らすことができます。

オリタバンシンは、細菌細胞膜を破壊する能力と、活発に増殖している細菌と静止期の細菌の両方に効果があるというユニークな特徴を持ち、重症のグラム陽性菌感染症の治療における強力な選択肢となっています .

類似化合物との比較

Vancomycin: The first glycopeptide antibiotic, used primarily for treating MRSA infections. Oritavancin has a broader spectrum of activity and better pharmacokinetic properties.

Telavancin: A semisynthetic derivative of vancomycin with similar mechanisms of action but different pharmacokinetic profiles.

Dalbavancin: Another semisynthetic glycopeptide with a longer half-life, allowing for less frequent dosing compared to vancomycin.

This compound’s unique features include its ability to disrupt the bacterial cell membrane and its activity against both actively growing and stationary phase bacteria, making it a potent option for treating serious Gram-positive infections .

生物活性

Oritavancin is a lipoglycopeptide antibiotic that was approved by the FDA in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanisms of action and pharmacological properties make it a significant option in the fight against resistant bacterial infections.

This compound exhibits multiple mechanisms of action against gram-positive bacteria:

-

Inhibition of Peptidoglycan Synthesis :

- Binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation, which is crucial for cell wall polymerization.

- Inhibits transpeptidation, disrupting cross-linking during bacterial cell wall biosynthesis.

- Membrane Disruption :

Efficacy Against Pathogens

This compound has demonstrated potent activity against various gram-positive pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.06 |

| Vancomycin-resistant Enterococcus faecium (VRE) | 0.5 |

| Streptococcus pneumoniae | 0.03 |

These values suggest that this compound is highly effective against common pathogens responsible for ABSSSI .

In Vitro Studies

- This compound's bactericidal activity was confirmed against stationary phase inocula of gram-positive cocci. It has shown significant efficacy in reducing vegetative numbers and spores in Clostridium difficile infections compared to vancomycin, with no observed toxin recrudescence after treatment cessation .

In Vivo Studies

- Animal Models : Various studies have assessed this compound's efficacy in animal models:

- In a rabbit model of MRSA endocarditis, this compound was as effective as vancomycin in reducing bacterial counts in vegetations and tissues.

- In murine models, a single dose of this compound effectively cleared bacteremia caused by VRE strains and prevented metastatic disease, showcasing its potential against resistant strains .

Case Studies and Real-World Evidence

Several real-world studies have demonstrated the clinical utility of this compound:

- Study Cohort : A total of 451 patients treated with this compound for ABSSSI showed significant outcomes regarding hospitalization avoidance and early discharge. The studies highlighted that this compound could be administered effectively in outpatient settings, leading to reduced readmission rates within 30 days .

- Osteomyelitis Treatment : One large study focused on osteomyelitis indicated consistent outcomes with a system-wide protocol for managing this condition using this compound, emphasizing its role in complex infections .

特性

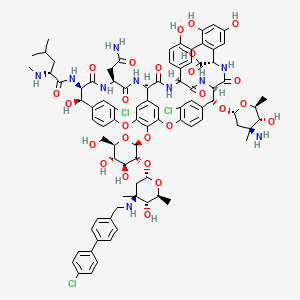

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFGEBVPHAGQPI-LXKZPTCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H97Cl3N10O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897570 | |

| Record name | Oritavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1793.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The cell wall is vital for the survival and replication of bacteria, making it a primary target for antibiotic therapy. Oritavancin works against susceptible gram-positive organisms via three separate mechanisms. Firstly, it binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation (polymerization). This process normally occurs during cell wall synthesis. Secondly, oritavancin inhibits crosslinking during bacterial cell wall biosynthesis via binding to cell wall pentaglycyl peptide bridging segments. Finally, this drug also acts by disrupting the bacterial cell membrane, interfering with its integrity, which eventually leads to cell death by various mechanisms. | |

| Record name | Oritavancin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

171099-57-3 | |

| Record name | Oritavancin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171099-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oritavancin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oritavancin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oritavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORITAVANCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Oritavancin interact with its bacterial target?

A1: this compound exerts its bactericidal activity through a multi-mechanistic approach, primarily targeting the peptidoglycan layer of Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of lipid II, a crucial precursor molecule in peptidoglycan synthesis. [] This interaction inhibits both transglycosylation (elongation of the peptidoglycan chain) and transpeptidation (cross-linking of peptidoglycan strands), ultimately disrupting bacterial cell wall integrity. [, ]

Q2: Does this compound exhibit any other mechanisms of action beyond cell wall synthesis inhibition?

A2: Yes, in addition to its effects on cell wall synthesis, this compound possesses a hydrophobic 4′-chlorobiphenyl methyl moiety that enables interaction with the bacterial cytoplasmic membrane. [, ] This interaction disrupts membrane potential and permeability, further contributing to its potent bactericidal activity. [, ]

Q3: How does this compound retain activity against Vancomycin-resistant bacteria?

A3: Unlike Vancomycin, this compound exhibits a secondary binding site on the pentaglycyl bridge of peptidoglycan. [] This additional interaction enhances its binding affinity, even in Vancomycin-resistant strains where the D-alanyl-D-alanine target is modified. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C84H101Cl2N9O38, and its molecular weight is 1928.85 g/mol.

Q5: Does this compound exhibit binding to plastic surfaces during in vitro susceptibility testing?

A5: Yes, this compound demonstrates rapid binding to plastic surfaces, which can significantly affect Minimum Inhibitory Concentration (MIC) determination. []

Q6: How can this binding be mitigated to obtain accurate MIC results?

A6: The inclusion of 0.002% polysorbate 80 in susceptibility testing media effectively prevents this compound binding to plastic surfaces, ensuring accurate and reproducible MIC results. [, ]

Q7: Does the type of microplate used for susceptibility testing influence this compound MIC values?

A7: Yes, studies have shown that using tissue culture-treated microplates may lead to higher this compound MICs compared to non-tissue culture-treated plates. [] This highlights the importance of standardized microplate selection for reliable susceptibility testing.

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits a long elimination half-life of approximately 245 hours, allowing for single-dose treatment regimens. [, , ] It demonstrates concentration-dependent killing and good tissue penetration, including accumulation in macrophages. [, ]

Q9: Does this compound require dose adjustment in patients with renal or hepatic impairment?

A9: this compound demonstrates minimal renal clearance, and dose adjustments are not required for patients with mild to moderate renal impairment (creatinine clearance, >29 ml/min) or mild to moderate hepatic impairment. []

Q10: What pharmacodynamic parameters best correlate with this compound's bactericidal activity?

A10: Studies suggest that achieving a high maximum concentration (Cmax) of this compound in plasma correlates better with bactericidal activity than the area under the concentration-time curve (AUC) or the time above the MIC (T>MIC). [] This emphasizes the importance of dosing regimens that maximize peak drug concentrations.

Q11: What is the spectrum of activity of this compound?

A11: this compound exhibits potent in vitro activity against a broad range of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. [, ]

Q12: Has this compound demonstrated efficacy in treating infections caused by bacteria in different growth phases?

A12: Yes, this compound demonstrates potent bactericidal activity against Staphylococcus aureus in various growth phases, including actively growing, stationary phase, and biofilm-forming cells. [] This suggests its potential efficacy against infections characterized by slow-growing or biofilm-associated bacteria.

Q13: What animal models have been used to study the efficacy of this compound?

A13: Researchers have utilized neutropenic mouse thigh models of Staphylococcus aureus infection to investigate the pharmacokinetics and pharmacodynamics of this compound. [] Additionally, hamster models and in vitro human gut models have been employed to assess its efficacy in treating Clostridium difficile infection. [, ]

Q14: What clinical trials have been conducted to evaluate the efficacy of this compound in humans?

A14: Two pivotal phase 3 clinical trials, SOLO I and SOLO II, demonstrated the non-inferiority of a single 1,200-mg dose of this compound compared to a 7- to 10-day course of intravenous vancomycin in treating acute bacterial skin and skin structure infections. [, , ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: While resistance to this compound remains relatively uncommon, some isolates with reduced susceptibility have been reported. [] Mechanisms of resistance are not fully understood but may involve alterations in the peptidoglycan structure or cell membrane composition that reduce drug binding or penetration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。